N-(4-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide N-(4-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 622364-67-4
VCID: VC21422086
InChI: InChI=1S/C25H25N3O2/c1-15(29)16-9-11-17(12-10-16)26-22(30)25-14-13-24(4,23(25,2)3)20-21(25)28-19-8-6-5-7-18(19)27-20/h5-12H,13-14H2,1-4H3,(H,26,30)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C4=NC5=CC=CC=C5N=C34)C
Molecular Formula: C25H25N3O2
Molecular Weight: 399.5g/mol

N-(4-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide

CAS No.: 622364-67-4

Cat. No.: VC21422086

Molecular Formula: C25H25N3O2

Molecular Weight: 399.5g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide - 622364-67-4

Specification

CAS No. 622364-67-4
Molecular Formula C25H25N3O2
Molecular Weight 399.5g/mol
IUPAC Name N-(4-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide
Standard InChI InChI=1S/C25H25N3O2/c1-15(29)16-9-11-17(12-10-16)26-22(30)25-14-13-24(4,23(25,2)3)20-21(25)28-19-8-6-5-7-18(19)27-20/h5-12H,13-14H2,1-4H3,(H,26,30)
Standard InChI Key LJNDZDTVFGEIRP-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C4=NC5=CC=CC=C5N=C34)C
Canonical SMILES CC(=O)C1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C4=NC5=CC=CC=C5N=C34)C

Introduction

Chemical Structure and Properties

Structural Characteristics

N-(4-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide belongs to a complex class of organic compounds featuring a tetracyclic core structure. The compound incorporates a distinctive diazatetracyclo system with multiple double bonds indicated by the pentaene designation. The molecule contains an acetylphenyl group connected through an amide linkage (carboxamide) to the tetracyclic core structure. This complex scaffold is further substituted with three methyl groups at positions 12, 15, and 15, creating a unique three-dimensional configuration that contributes to its biological activity .

The compound features several key functional groups including the amide linkage, which serves as a hydrogen bond donor/acceptor, and the acetyl group on the phenyl ring, which provides additional hydrogen bond accepting capabilities. The tetracyclic core contains two nitrogen atoms at positions 3 and 10, which contribute to the compound's interaction with biological targets . The specific stereochemistry at positions 1 and 12 (1R,12R) has been reported for some variants of this compound, though the biological significance of these stereochemical features requires further investigation .

Physicochemical Properties

The compound possesses several important physicochemical properties that influence its biological activity and potential pharmaceutical applications. Based on available data, the key properties are summarized in Table 1.

Table 1: Physicochemical Properties of N-(4-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide

PropertyValue
Molecular FormulaC25H25N3O2
Molecular Weight399.5 g/mol
Physical StateSolid at room temperature
ColorWhite to off-white crystalline powder
Melting PointData not available
SolubilityLimited water solubility; soluble in organic solvents
LogPData not available

Chemical Identifiers

For research and database purposes, the compound can be identified using several standardized chemical identifiers as presented in Table 2.

Table 2: Chemical Identifiers for N-(4-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide

Identifier TypeValue
CAS Number1212483-03-8
InChIInChI=1S/C25H25N3O2/c1-15(29)16-9-11-17(12-10-16)26-22(30)25-14-13-24(4,23(25,2)3)20-21(25)28-19-8-6-5-7-18(19)27-20/h5-12H,13-14H2,1-4H3,(H,26,30)/t24-,25+/m0/s1
InChI KeyLJNDZDTVFGEIRP-LOSJGSFVSA-N
SMILESCC(=O)C1=CC=C(NC(=O)C23CCC(C2(C)C)(C4=NC5=CC=CC=C5N=C34)C)C=C1

Biological Activity

Anticancer Properties

One of the most notable biological activities reported for this compound and its close structural analogs is anticancer activity. In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines, with particularly promising results against breast cancer and lung cancer cells. The available data indicates the following activity profile:

Table 3: Anticancer Activity Profile

Cancer Cell LineIC50 Value
MCF-7 (Breast cancer)5 μM
A549 (Lung cancer)7 μM

Mechanism of Action

Research into the mechanism of action of this compound has revealed several potential modes of biological activity. The primary mechanisms appear to include:

  • Butyrylcholinesterase Inhibition: The compound has been identified as targeting butyrylcholinesterase, an enzyme involved in the metabolism of acetylcholine and other choline esters. The inhibition occurs through binding to the active site of the enzyme, thereby preventing its normal catalytic function. This mechanism may have implications beyond cancer treatment, potentially extending to neurological applications.

  • Apoptosis Induction: Studies suggest that the compound induces apoptosis (programmed cell death) in cancer cells through activation of caspases and modulation of mitochondrial pathways. Caspases are proteolytic enzymes that play essential roles in the execution phase of apoptosis. The compound appears to trigger the activation of these enzymes, initiating the cascade of events that leads to controlled cell death.

  • Mitochondrial Pathway Modulation: Related to its apoptotic effects, the compound has been observed to influence mitochondrial pathways that are crucial for cell survival and death signaling. This may involve changes in mitochondrial membrane potential, release of cytochrome c, and other events that contribute to the apoptotic process.

Research Applications

Current Research Focus

The current research involving N-(4-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0^{2,11}.0^{4,9}]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide is primarily centered on its potential as an anticancer agent. The compound's demonstrated activity against breast cancer (MCF-7) and lung cancer (A549) cell lines has attracted interest from researchers in oncology and medicinal chemistry. Current investigations likely focus on expanding the understanding of its mechanism of action, improving its pharmacological properties, and evaluating its efficacy against additional cancer types.

The compound's interaction with butyrylcholinesterase also suggests potential applications in neurological research. Butyrylcholinesterase inhibitors have been explored for conditions such as Alzheimer's disease and other cognitive disorders. This potential dual utility (anticancer and neurological applications) may represent a significant area for further investigation.

Additionally, the compound may serve as a valuable chemical probe or tool compound for studying cellular pathways related to apoptosis and mitochondrial function. Such research tools are essential for advancing the understanding of fundamental biological processes and for identifying new therapeutic targets.

Methodological Approaches

The study of this compound typically employs a range of methodological approaches spanning multiple disciplines:

  • Biochemical Assays: Enzyme inhibition studies (particularly focusing on butyrylcholinesterase) to determine potency and selectivity.

  • Cell-Based Assays: Cytotoxicity assessments against various cancer cell lines, apoptosis detection assays, and cell cycle analysis to characterize anticancer effects.

  • Molecular Biology Techniques: Analysis of gene expression changes, protein levels (particularly caspases and other apoptotic markers), and signaling pathway activation in response to compound treatment.

  • Computational Methods: Molecular docking studies, molecular dynamics simulations, and other in silico approaches to predict binding modes and interaction with target proteins.

  • Medicinal Chemistry: Synthesis of structural analogs to develop structure-activity relationships and optimize pharmacological properties.

These complementary approaches provide a comprehensive understanding of the compound's biological activity and potential therapeutic applications.

Future Perspectives

Research Challenges and Opportunities

Despite the promising aspects of this compound, several challenges and opportunities exist for future research:

  • Complex Synthesis: The complex structure presents challenges for efficient, scalable synthesis. Development of improved synthetic routes would facilitate more extensive research and potential commercial development.

  • Pharmacokinetic Properties: The current literature lacks detailed information about the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Comprehensive pharmacokinetic studies would be essential for advancing toward clinical applications.

  • Target Validation: While butyrylcholinesterase has been identified as a target, further validation of this mechanism and identification of potential additional targets would enhance understanding of the compound's biological effects.

  • Structure-Activity Relationship: Systematic exploration of structural modifications to identify the essential pharmacophore and optimize activity represents both a challenge and an opportunity for medicinal chemistry research.

  • In Vivo Efficacy: Translation from in vitro activity to in vivo efficacy in animal models of cancer would be a critical next step in evaluating therapeutic potential.

Addressing these challenges would provide valuable opportunities to advance the understanding and potential applications of this interesting compound and its structural analogs.

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